N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the triazole ring contributes to its biological activity. The compound may modulate signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic synthesis.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and triazole moieties contribute to its high stability and potential therapeutic applications .
Properties
CAS No. |
573695-56-4 |
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Molecular Formula |
C18H15ClF3N5OS |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-12-5-6-14(19)13(8-12)18(20,21)22/h3-9H,2,10H2,1H3,(H,24,28) |
InChI Key |
JOHRAESXSLOVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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